Dipropyl 2-methylidenebutanedioate
Description
Significance of Itaconic Acid Derivatives in Sustainable Chemistry and Polymer Science
Itaconic acid, or 2-methylidenebutanedioic acid, is a dicarboxylic acid that stands out as a key bio-based building block. nih.govmdpi.com Produced through the fermentation of carbohydrates like glucose by fungi such as Aspergillus terreus, itaconic acid offers a renewable alternative to petroleum-derived monomers. nih.govnih.govnih.govuni-freiburg.de Its trifunctional structure, featuring two carboxylic acid groups and an activated carbon-carbon double bond, makes it a versatile precursor for a wide array of chemical transformations, particularly in polymer science. nih.govnih.gov
The derivatives of itaconic acid, especially its esters (dialkyl itaconates), are increasingly being explored as sustainable substitutes for conventional monomers like acrylates and methacrylates in the synthesis of various polymers. nih.govacs.org These bio-derived polymers find applications in diverse sectors, including the production of superabsorbent materials, resins, coatings, adhesives, and even advanced materials for biomedical applications like drug delivery and tissue engineering. nih.govacs.orgnih.govresearchgate.net The ability to tune the properties of the resulting polymers by varying the alkyl group of the ester makes itaconates a highly adaptable platform for creating materials with specific functionalities. nih.gov The global production of itaconic acid was estimated at 80,000 tons per year in 2009, with a market size projected to exceed $216 million by 2020, underscoring its growing industrial relevance. uni-freiburg.deacs.org
Historical Development and Expanding Research Trajectories of Itaconate Esters
The journey of itaconic acid began in 1836 when it was first discovered as a product of the thermal decomposition of citric acid. chemicalbook.comnist.gov For a considerable period, its primary utility was in industrial polymer synthesis, though early studies on its homopolymerization often reported sluggish reactions and resulted in polymers with low molecular weights. acs.orgnih.gov This limitation somewhat hindered its widespread adoption in high-performance polymer applications.
However, the advent of more sophisticated and controlled polymerization techniques, such as controlled radical polymerization (CRP), has revitalized interest in itaconate esters. acs.org These modern methods allow for greater control over the polymerization process, leading to the synthesis of well-defined polymers with higher molar masses and more tailored architectures. acs.org Consequently, the research trajectories for itaconate esters have expanded significantly. Current research is actively exploring their use in the creation of novel materials, including advanced polyesters, elastomers, and shape-memory polymers. nih.govnih.gov Scientists are also investigating the synthesis of itaconate-based copolymers and terpolymers to fine-tune material properties for specific applications, such as pressure-sensitive adhesives. mdpi.com This resurgence in research is paving the way for the development of a new generation of sustainable materials derived from this versatile bio-based monomer.
Dipropyl 2-methylidenebutanedioate: Properties and Research Data
This compound, also known as di-n-propyl itaconate, is a key diester of itaconic acid. Its properties are central to its function as a monomer in polymerization reactions.
Synthesis and Physical Properties
Di-n-propyl itaconate can be synthesized through the esterification of itaconic acid with 1-propanol (B7761284). mdpi.com A common laboratory method involves reacting itaconic acid with an excess of 1-propanol under acidic conditions (e.g., using sulfuric acid as a catalyst) and heating the mixture under reflux. mdpi.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₈O₄ | mdpi.com |
| Molar Mass | 214.26 g/mol | mdpi.com |
| CAS Number | 13401-95-1 | - |
| Appearance | - | - |
| Boiling Point | - | - |
| Melting Point | - | - |
| Solubility | - | - |
Research Findings: Polymerization Kinetics
A significant area of research for itaconate esters is understanding their polymerization behavior. The free-radical polymerization of di-n-propyl itaconate (DnPI) has been studied to determine its kinetic parameters, which are crucial for designing and controlling polymerization processes.
In a study utilizing pulsed-laser polymerization in conjunction with size-exclusion chromatography (PLP-SEC), the Arrhenius parameters for the propagation step of DnPI bulk polymerization were determined. nih.gov The propagation rate coefficient, kp, describes the rate at which monomer units are added to the growing polymer chain.
Table 2: Arrhenius Parameters for the Propagation Step of Di-n-propyl Itaconate (DnPI) Polymerization
| Parameter | Value | Temperature Range | Reference |
| Activation Energy (Ea) | 17.5 kJ·mol−1 | 20 to 70 °C | nih.gov |
| Pre-exponential Factor (A) | 1.0 L·mol−1·s−1 | 20 to 70 °C | nih.gov |
These findings indicate that di-n-propyl itaconate propagates relatively slowly, a characteristic shared with other sterically hindered itaconate diesters. nih.gov The study also noted a trend where the propagation rate coefficient (kp) decreases as the size of the ester alkyl group increases across the itaconate family. mdpi.com This kinetic data is vital for optimizing reaction conditions to produce polymers with desired molecular weights and properties.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13401-95-1 |
|---|---|
Molecular Formula |
C11H18O4 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
dipropyl 2-methylidenebutanedioate |
InChI |
InChI=1S/C11H18O4/c1-4-6-14-10(12)8-9(3)11(13)15-7-5-2/h3-8H2,1-2H3 |
InChI Key |
DFQSWFGKYUFIFW-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)CC(=C)C(=O)OCCC |
Canonical SMILES |
CCCOC(=O)CC(=C)C(=O)OCCC |
Other CAS No. |
13401-95-1 |
Origin of Product |
United States |
Synthetic Methodologies for Dipropyl 2 Methylidenebutanedioate
Conventional Chemical Esterification Pathways
Traditional methods for synthesizing dipropyl 2-methylidenebutanedioate rely on well-established esterification reactions. These pathways are characterized by their use of chemical catalysts and often require significant energy input.
Direct Esterification of Itaconic Acid with Propanol (B110389)
The most straightforward method for producing this compound is the direct esterification of itaconic acid with propanol. This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid. The process involves heating a mixture of itaconic acid, an excess of propanol, and the acid catalyst.
The reaction proceeds through a Fischer esterification mechanism, where the protonated carboxylic acid group of itaconic acid is attacked by the nucleophilic oxygen of propanol. This is an equilibrium process, and to drive the reaction towards the formation of the diester, the water generated during the reaction must be continuously removed. This is often achieved through azeotropic distillation. The use of an excess of the alcohol also helps to shift the equilibrium in favor of the product.
Key parameters that influence the yield and reaction rate include temperature, catalyst concentration, and the ratio of reactants. Temperatures are typically maintained in the range of 65-80°C. google.com The amount of sulfuric acid used is generally between 4% and 8% by weight of the initial itaconic acid. google.com
Two-Step Synthesis via Itaconic Anhydride (B1165640) Intermediate
An alternative conventional route involves a two-step process starting with the formation of itaconic anhydride. Itaconic acid is first dehydrated to form itaconic anhydride. This is typically achieved by heating itaconic acid, often in the presence of a dehydrating agent like acetic anhydride.
In the second step, the itaconic anhydride is reacted with propanol. This reaction is generally faster and can proceed under milder conditions than the direct esterification of the diacid. The ring-opening of the anhydride by the alcohol is a more favorable reaction. This method can sometimes offer better control over the reaction and may lead to higher purity products, as the formation of byproducts can be minimized.
Green Chemistry and Sustainable Synthesis Approaches
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. For this compound, this includes the use of enzymatic catalysts and renewable feedstocks.
Enzymatic Catalysis in this compound Production
Enzymatic catalysis offers a green alternative to traditional chemical methods for ester synthesis. Lipases are the most commonly used enzymes for this purpose. The enzymatic synthesis of esters like this compound can be carried out under milder reaction conditions, which reduces energy consumption and the formation of byproducts.
The catalytic mechanism of lipases typically follows a "Ping-Pong Bi-Bi" reaction pathway. mdpi.com In this mechanism, the serine residue in the enzyme's active site attacks the acyl substrate (itaconic acid or its derivative), forming an acyl-enzyme intermediate. mdpi.com This intermediate then reacts with the alcohol (propanol) to release the ester product and regenerate the enzyme. mdpi.com
Immobilized lipases are often preferred as they can be easily separated from the reaction mixture and reused, which improves the economic viability of the process. This approach avoids the use of corrosive mineral acids and the associated challenges of catalyst removal and waste treatment.
Utilization of Bio-Based Feedstocks for Itaconate Ester Synthesis
The sustainability of this compound production can be further enhanced by using bio-based feedstocks. Itaconic acid itself is a bio-based platform chemical, recognized by the U.S. Department of Energy as one of the top 12 value-added chemicals from biomass. nih.gov It is produced through the fermentation of carbohydrates by microorganisms such as Aspergillus terreus. nih.gov
The carbohydrates for this fermentation can be sourced from various renewable resources, including starch, molasses, and lignocellulosic biomass from agricultural waste like wheat bran and rice husk. nih.gov The use of such second-generation feedstocks avoids competition with food crops and contributes to a more circular economy. nih.gov Research has demonstrated the feasibility of producing itaconic acid from lignocellulose hydrolysates with reasonable yields. nih.gov
Optimization of Reaction Conditions for Enhanced Process Efficiency
Optimizing reaction conditions is crucial for maximizing the yield and efficiency of this compound synthesis, regardless of the chosen pathway. Key parameters that are often optimized include:
Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions, such as the isomerization of itaconic acid to mesaconic acid or polymerization.
Catalyst Loading: The concentration of the catalyst (acid or enzyme) affects the reaction rate. For chemical catalysis, higher concentrations can increase the rate but also lead to more corrosion and purification challenges. For enzymatic catalysis, an optimal enzyme loading needs to be determined to balance cost and reaction time.
Reactant Molar Ratio: The ratio of propanol to itaconic acid is a critical parameter. An excess of propanol is typically used to drive the equilibrium towards the formation of the diester.
Water Removal: In direct esterification, efficient removal of water is essential to achieve high conversion rates.
Inhibitors: To prevent the polymerization of the unsaturated ester during synthesis, polymerization inhibitors such as hydroquinone (B1673460) or butylcatechol (B8746635) are often added. google.com
Table 1: Comparison of
| Feature | Direct Esterification | Two-Step Synthesis (via Anhydride) | Enzymatic Catalysis |
|---|---|---|---|
| Catalyst | Strong mineral acid (e.g., H₂SO₄) | - | Lipase |
| Reaction Temperature | 65-80 °C google.com | Generally milder than direct esterification | Typically 30-60 °C |
| Key Advantages | Simple, one-step process | Potentially higher purity, faster second step | Mild conditions, high selectivity, reusable catalyst (if immobilized), environmentally friendly |
| Key Disadvantages | Harsh conditions, corrosive catalyst, equilibrium limitations | Two-step process, use of dehydrating agents | Slower reaction rates, higher initial catalyst cost |
| Feedstock | Itaconic acid, Propanol | Itaconic acid, Propanol | Itaconic acid, Propanol |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Itaconic acid |
| Propanol |
| Sulfuric acid |
| Itaconic anhydride |
| Acetic anhydride |
| Mesaconic acid |
| Hydroquinone |
Catalytic Systems in Esterification Reactions
Homogeneous Catalysts: Traditional methods often utilize strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) as catalysts. google.com These catalysts are effective in achieving high conversion rates due to their high acidity. researchgate.net For instance, the esterification of itaconic acid with alcohols in the presence of sulfuric acid is a well-established method. google.com However, the use of these homogeneous catalysts presents significant downstream challenges, including corrosion of equipment, difficulties in separating the catalyst from the final product, and environmental concerns associated with the disposal of acidic waste streams. researchgate.net
Heterogeneous Catalysts: To address the drawbacks of homogeneous systems, research has increasingly focused on solid acid catalysts. These materials offer the advantages of easy separation from the reaction mixture, potential for regeneration and reuse, and a more environmentally benign profile. researchgate.net A variety of solid acids have been investigated for itaconate ester synthesis:
Ion-Exchange Resins: Macroreticular sulfonic acid resins, such as Amberlyst-15, have been shown to be effective for esterifying itaconic acid. researchgate.net Their porous nature provides a large surface area for the reaction to occur.
Zeolites: These crystalline aluminosilicates possess strong acid sites and shape-selective properties. Hierarchical zeolites like H-BEA have demonstrated high activity and yield in the synthesis of dialkyl itaconates, attributed to their enhanced surface area and acidity. researchgate.net
Supported Heteropoly Acids (HPAs): HPAs, such as tungstophosphoric acid, are strong Brønsted acids. When supported on materials like silica (B1680970) (SiO₂) or titania-silica (TiO₂-SiO₂), they form stable and highly active heterogeneous catalysts for esterification. researchgate.netresearchgate.net Modifying these supports with lanthanide ions (e.g., La³⁺, Ce⁴⁺) can further enhance catalytic activity, sometimes matching the performance of sulfuric acid while remaining easily recyclable. researchgate.net
Simple Metal Salts: Simple zinc (II) salts have also been explored as effective and recyclable catalysts for esterification reactions. nih.gov
The following table provides a summary of various catalytic systems studied for the synthesis of itaconic acid esters.
| Catalyst System | Catalyst Type | Key Characteristics |
| Sulfuric Acid (H₂SO₄) | Homogeneous | High activity, but corrosive and difficult to separate. google.comresearchgate.net |
| p-Toluenesulfonic Acid (PTSA) | Homogeneous | Effective catalyst, often used in polyester (B1180765) synthesis. |
| Amberlyst-15 | Heterogeneous (Ion-Exchange Resin) | Good activity and reusability, reduces separation issues. researchgate.net |
| Hierarchical H-BEA Zeolite | Heterogeneous (Zeolite) | Enhanced surface area and acidity, leading to high yields. researchgate.net |
| Ln~SO₄²⁻/TiO₂-SiO₂ | Heterogeneous (Supported Solid Acid) | Excellent activity and stability, comparable to H₂SO₄. researchgate.net |
Influence of Stoichiometry, Temperature, and Pressure on Yield and Selectivity
Optimizing the reaction conditions is crucial for maximizing the yield of this compound while minimizing side reactions and operational costs.
Stoichiometry: Esterification is a reversible reaction. In accordance with Le Chatelier's principle, using a molar excess of propanol relative to itaconic acid shifts the equilibrium towards the formation of the diester product, thereby increasing the conversion of the acid. researchgate.net Studies on the synthesis of dibutyl itaconate, a similar compound, have found that an n-butanol to itaconic acid molar ratio of 10:1 resulted in an 84% yield under optimized conditions. researchgate.net While a higher alcohol excess favors higher yield, it also increases the cost associated with raw materials and the energy required for downstream separation and recovery of the unreacted alcohol. Therefore, an optimal molar ratio must be determined to balance reaction efficiency with process economics.
Temperature: The reaction temperature significantly impacts both the rate of reaction and the product selectivity. Increasing the temperature generally accelerates the esterification process. ceon.rs For instance, in the esterification of propanoic acid with 1-propanol (B7761284), increasing the temperature from 35°C to 65°C substantially increased the reaction rate and final ester yield. ceon.rs However, for itaconic acid derivatives, excessively high temperatures can promote undesirable side reactions. A key side reaction is the isomerization of the itaconate double bond to form mesaconate and citraconate isomers. nih.govuni.lu Temperatures above 150°C are considered to significantly increase the rate of this isomerization, which can negatively affect the properties of the final product. nih.gov Therefore, the optimal temperature is a trade-off between achieving a fast reaction rate and maintaining high selectivity for the desired itaconate structure. Reaction temperatures are often kept within the 120°C to 150°C range. researchgate.netresearchgate.net
Pressure: The esterification reaction produces water as a byproduct. The continuous removal of this water from the reaction mixture is essential to drive the equilibrium towards the product side and achieve high conversion. This is often accomplished by performing the reaction at the reflux temperature of the alcohol, using a Dean-Stark apparatus to trap the water. In some systems, applying a vacuum (reduced pressure) can be advantageous. Reducing the pressure lowers the boiling point of the water and alcohol, facilitating their removal at a lower temperature. This can be particularly useful for preserving the heat-sensitive itaconate structure. However, catalyst-free esterification can also be conducted at high temperatures (280-400°C) and high pressures (100-300 bar), which improves phase solubility and significantly increases the reaction rate, though this requires specialized equipment. researchgate.net
The table below summarizes the general effects of these parameters on the synthesis of this compound.
| Parameter | General Influence on Yield and Selectivity | Typical Optimized Conditions |
| Stoichiometry (Propanol:Itaconic Acid Molar Ratio) | An excess of propanol increases the yield by shifting the reaction equilibrium. researchgate.net | 10:1 (based on analogous reactions) researchgate.net |
| Temperature | Higher temperatures increase the reaction rate but can decrease selectivity by causing isomerization above 150°C. ceon.rsnih.gov | 120°C - 150°C researchgate.netresearchgate.net |
| Pressure | Often conducted at atmospheric pressure with water removal. Reduced pressure can aid water removal at lower temperatures. researchgate.net | Atmospheric or reduced pressure |
Reaction Chemistry of Dipropyl 2 Methylidenebutanedioate
Nucleophilic Addition Reactions at the α,β-Unsaturated System
The exocyclic double bond in dipropyl 2-methylidenebutanedioate is activated by the two adjacent electron-withdrawing carboxyl groups, making it an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles.
Michael Addition Pathways and Mechanistic Insights
The Michael addition to this compound proceeds via the attack of a nucleophile at the β-carbon of the α,β-unsaturated system. This reaction is thermodynamically controlled and can be catalyzed by both bases and acids.
A particularly well-studied reaction is the aza-Michael addition , especially with primary and secondary amines. With primary amines, the initial Michael addition is often followed by a spontaneous intramolecular cyclization. The mechanism involves the nucleophilic attack of the amine on the β-carbon, forming a zwitterionic intermediate. This is followed by proton transfer to yield the initial adduct. In the case of primary amines, this adduct can then undergo a cascade intramolecular cyclization to form a stable N-substituted pyrrolidone ring. nih.govresearchgate.netorganic-chemistry.org This cyclization is driven by the formation of a thermodynamically stable five-membered ring. nih.gov
The reaction with secondary amines, such as diethylamine (B46881) and piperidine, typically stops at the initial aza-Michael adduct without subsequent cyclization. nih.govresearchgate.net The reaction is highly selective for the β-position. nih.gov
It is important to note that a competing reaction, the isomerization of the itaconate double bond to the more thermodynamically stable mesaconate (the E-isomer) and citraconate (the Z-isomer), can occur, particularly in the presence of bases. mdpi.comfrontiersin.org These isomers are generally less reactive or unreactive towards Michael addition. mdpi.commdpi.com The choice of solvent and catalyst can influence the rate of both the desired Michael addition and the undesired isomerization. For instance, low-polarity solvents and lower temperatures can suppress the isomerization. researchgate.net
Reactivity with Diverse Nucleophiles
This compound reacts with a variety of nucleophiles beyond amines.
Thiols: Thiol-Michael additions are also efficient reactions with itaconate esters. These reactions are often rapid and can be catalyzed by weak bases or nucleophiles like phosphines. mdpi.com The addition of thiols proceeds readily across the double bond to form the corresponding thioether adducts. rsc.org This reaction is valuable for the synthesis of functionalized polyesters and other materials. rsc.org
Carbon Nucleophiles: While less documented specifically for dipropyl itaconate, other itaconate esters readily undergo Michael addition with soft carbon nucleophiles like malonates and β-keto esters. These reactions are crucial for forming new carbon-carbon bonds. The use of organocatalysts can promote these additions with high enantioselectivity.
The general reactivity trend for Michael acceptors suggests that this compound would react with a range of other nucleophiles, including alcohols (oxa-Michael addition) and stabilized carbanions.
Functional Group Transformations and Selective Derivatization
Beyond additions to the double bond, the ester groups of this compound offer sites for further chemical modification.
Hydrolysis of the dipropyl ester groups can be achieved under acidic or basic conditions to yield itaconic acid. This transformation is a fundamental step in modifying the carboxyl functionalities.
Transesterification allows for the conversion of the dipropyl ester to other esters by reacting it with a different alcohol in the presence of a suitable catalyst. This is a common strategy in polymer chemistry to tailor the properties of itaconate-based polyesters.
The double bond can also be a site for other transformations. For instance, hydrogenation of the methylene (B1212753) group would lead to the saturated derivative, dipropyl 2-methylbutanedioate. Furthermore, epoxidation of the double bond would yield a reactive epoxide that can be opened by various nucleophiles, providing another route for functionalization.
The initial products of Michael additions can also undergo further transformations. For example, the pyrrolidone derivatives formed from the aza-Michael addition of primary amines can be further functionalized at the remaining ester group.
Stereochemical Aspects of Chemical Transformations Involving the Methylene Group
The reaction of nucleophiles with the prochiral methylene group of this compound can lead to the formation of a new stereocenter. The stereochemical outcome of these reactions is a critical aspect of their synthetic utility.
In the context of Michael additions, the approach of the nucleophile to the planar α,β-unsaturated system can occur from either face, potentially leading to a racemic mixture of products if the reactants and catalysts are achiral. However, the use of chiral catalysts or auxiliaries can induce stereoselectivity, leading to the preferential formation of one enantiomer or diastereomer.
For example, in the aza-Michael addition of primary amines followed by cyclization, a new chiral center is created at the C4 position of the resulting pyrrolidone ring. The stereochemistry of this center can be controlled through the use of chiral amines or catalysts. The synthesis of chiral pyrrolidones is of significant interest due to their presence in many biologically active compounds. organic-chemistry.org
Similarly, the Michael addition of carbon nucleophiles can be performed enantioselectively using organocatalysts. While specific studies on dipropyl itaconate are limited, research on related α,β-unsaturated esters has demonstrated that high levels of diastereo- and enantioselectivity can be achieved in these reactions. nih.govresearchgate.net The stereochemical course of the reaction is influenced by the structure of the catalyst, the nucleophile, the substrate, and the reaction conditions.
The development of stereoselective methods for the functionalization of this compound is an active area of research, as it opens up pathways to a wide range of stereochemically defined molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.
Polymerization Science of Dipropyl 2 Methylidenebutanedioate
Homopolymerization Mechanisms of Dipropyl 2-Methylidenebutanedioate
The homopolymerization of dialkyl itaconates, including DnPI, is known to be sluggish, often resulting in low molar masses and limited monomer conversion. researchgate.net This is attributed to the steric hindrance caused by the 1,1-disubstituted ethylene (B1197577) structure of the monomer. nih.govresearchgate.net
Free radical polymerization (FRP) is a common method for polymerizing vinyl monomers. However, for itaconates, the low reactivity presents challenges. researchgate.net The kinetics of the propagation step, a key reaction in radical polymerization, have been studied for DnPI. nih.gov
The propagation rate coefficient (k_p) is a crucial parameter in understanding polymerization kinetics. For DnPI, the Arrhenius expression for k_p was determined via pulsed-laser polymerization in conjunction with size-exclusion chromatography (PLP-SEC) over a temperature range of 20 to 70 °C. nih.gov This method allows for precise control and measurement of the reaction kinetics. nih.gov
Itaconates are 1,1-disubstituted ethylene derivatives, which means four different propagation pathways are theoretically possible. However, due to steric hindrance, the attack of a radical on the primary carbon is favored, leading to a more stable tertiary radical. nih.gov This is the primary propagation pathway considered in kinetic studies. nih.gov
Table 1: Propagation Rate Coefficient (k_p) Data for this compound
| Temperature (°C) | k_p (L·mol⁻¹·s⁻¹) |
|---|---|
| 20 | Data not available in search results |
| 30 | Data not available in search results |
| 40 | Data not available in search results |
| 50 | Data not available in search results |
| 60 | Data not available in search results |
| 70 | Data not available in search results |
This table is illustrative. Specific k_p values for DnPI at these temperatures were determined but are not explicitly provided in the summarized search results. The Arrhenius expression for DnPI was determined in the study by Voll et al. nih.gov
To overcome the limitations of conventional FRP, controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), have been explored for itaconate esters. researchgate.netmdpi.com These methods offer better control over polymer molecular weight and architecture. wikipedia.org
Nitroxide-Mediated Polymerization (NMP): Homopolymerization of dialkyl itaconates like di-n-butyl itaconate (DBI), a close analog of DnPI, by NMP has proven to be challenging. mdpi.comresearchgate.net The process is often hindered by the formation of a stable adduct between the nitroxide and the monomer, which effectively stops further propagation. mdpi.comresearchgate.net Consequently, obtaining high molecular weight homopolymers of dialkyl itaconates via NMP is generally not feasible. mdpi.com
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization has shown more promise for the controlled homopolymerization of dialkyl itaconates. researchgate.net By employing a suitable chain-transfer agent (CTA), it is possible to achieve controlled polymerization, even at low temperatures, which helps to suppress side reactions. mdpi.com However, the polymerization rates can be slow. mdpi.com For instance, the RAFT polymerization of di-n-butyl itaconate could achieve controlled polymerization at around 20°C, though it required extended reaction times. mdpi.com
Anionic polymerization is another pathway for polymer synthesis, initiated by a strong base. youtube.com The polymerization of itaconic acid and its diester derivatives via anionic mechanisms has been reported since the 1870s to produce relatively high-molecular-weight polymers. researchgate.net The mechanism involves the generation of a carbanion intermediate that propagates the polymer chain. youtube.com While feasible, side reactions can occur. For example, in the anionic polymerization of some related monomers, chain transfer reactions at elevated temperatures can lead to the formation of low molecular weight oligomers. researchgate.net
Copolymerization with Structurally Diverse Monomers
Copolymerization of DnPI with more reactive monomers is a practical strategy to incorporate the unique properties of itaconates into polymers while achieving higher polymerization rates and conversions. nih.govresearchgate.net
Reactivity ratios (r) are key parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or the other monomer. rsc.org For the copolymerization of di-n-alkyl itaconates (DXI) with styrene (B11656) (S), the reactivity ratios were determined to be in the range of r_DXI = 0.25–0.60 and r_S = 0.25–0.40. mdpi.com Specifically for the di-n-butyl itaconate (DBI)/styrene system, the ratios were found to be r_DBI = 0.38 ± 0.02 and r_S = 0.40 ± 0.05. mdpi.com These values suggest a tendency towards the formation of a random or alternating copolymer rather than block structures.
In the RAFT copolymerization of 1‐((N‐tert‐butoxycarbonyl)‐2‐aminoethyl)‐4‐propyl diitaconate (PrIA) and N,N‐dimethyl‐acrylamide (DMAA), the reactivity ratios were determined as r_DMAA = 0.49 and r_PrIA = 0.17. researchgate.net This indicates a stronger alternating tendency compared to the free radical copolymerization of the same monomers. researchgate.net
Table 2: Reactivity Ratios for Copolymerization of Itaconate Esters
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Method |
|---|---|---|---|---|
| Di-n-butyl itaconate (DBI) | Styrene (S) | 0.38 ± 0.02 | 0.40 ± 0.05 | Conventional Radical mdpi.com |
| PrIA | DMAA | 0.17 | 0.49 | RAFT researchgate.net |
The copolymerization of itaconate esters can lead to different polymer architectures depending on the comonomer and the polymerization technique. researchgate.net
Random Copolymers: In systems where the reactivity ratios are close to each other and less than one, as seen with di-n-butyl itaconate and styrene, a random distribution of monomer units along the polymer chain is expected. mdpi.com Ternary copolymerizations of di-n-butyl itaconate, lauryl methacrylate (B99206), and itaconic acid have also been shown to produce statistical random copolymers, as indicated by the presence of a single glass transition temperature (Tg). mdpi.comunison.mx
Alternating Copolymers: A stronger tendency towards alternating structures is observed in certain systems, particularly under controlled polymerization conditions. researchgate.net For example, the RAFT copolymerization of PrIA and DMAA showed a greater inclination for alternation than the corresponding free radical process. researchgate.net The copolymerization of itaconate esters with monomers like maleic anhydride (B1165640) is also expected to yield alternating sequences. mdpi.com
Synthesis of Block and Graft Copolymers Incorporating this compound Units
The synthesis of block and graft copolymers allows for the precise tailoring of polymer properties by combining different polymer segments into a single macromolecule. For itaconate-based materials, these advanced architectures are used to create materials with specific functionalities and performance characteristics.
Graft copolymers , which feature side chains attached to a polymer backbone, can be synthesized using several strategies, including "grafting-from," "grafting-through," and "grafting-onto" methods. nih.gov The "grafting-from" approach, for instance, involves initiating the growth of side chains from a macromolecular initiator that contains multiple initiation sites. nih.gov
A key method for creating precisely structured graft copolymers from itaconates involves post-polymerization modification. For example, periodically grafted amphiphilic copolymers (PGACs) have been synthesized using poly(alkylene itaconate)s as a backbone. iisc.ac.in The exo-chain double bonds present in the itaconate repeating unit are particularly susceptible to Michael addition reactions. rsc.org This reactivity allows for the quantitative grafting of functional side chains, such as monomethoxy poly(ethylene glycol) (MPEG) thiols, onto the polyester (B1180765) backbone. iisc.ac.in This approach provides excellent control over the placement and length of the grafted segments, which is difficult to achieve with traditional random chain polymerization. iisc.ac.in
Similarly, block copolymers, which consist of two or more homopolymer blocks linked by covalent bonds, can be formed through sequential polymerization of different monomers. nih.gov The distinct chemical nature of the different blocks often leads to microphase separation, resulting in the formation of ordered nanostructures that give the material unique properties, making them suitable for applications like thermoplastic elastomers and drug delivery systems. nih.gov For itaconate-based systems, telechelic (end-functionalized) polyalkylene itaconates can be used as macromonomers. These can be reacted with other polymers, such as PEG diazide, to form alternating multiblock copolymers. iisc.ac.in
Step-Growth Polymerization for Itaconate-Based Poly(ester) Materials
Step-growth polymerization is a fundamental method for synthesizing polyesters from itaconate derivatives. This process typically involves the reaction between a dicarboxylic acid (or its ester derivative) and a diol. While several studies have focused on the radical chain polymerization of dialkyl itaconates, their use as di-acid monomers in polycondensation reactions is also a significant area of research. rsc.org
Melt polycondensation is a common technique where a dialkyl itaconate, such as dibutyl itaconate, is reacted with an aliphatic diol at high temperatures. rsc.org A crucial aspect of this method is the preservation of the itaconate's double bond, which remains largely unaffected during polymerization and is available for subsequent post-polymerization modification. rsc.org The synthesis of poly(1,4-butanediol itaconate) from itaconic acid and 1,4-butanediol (B3395766) is an example of this approach. mdpi.com However, care must be taken to control the reaction temperature, as temperatures above 150°C can lead to the isomerization of itaconic acid, which alters the polymer structure and properties. mdpi.commdpi.com
Ring-opening copolymerization (ROCOP) of epoxides and cyclic anhydrides presents a greener alternative for polyester synthesis, often requiring milder conditions and offering better control over the polymer's microstructure. whiterose.ac.uk This method has been used to create bio-derived copolymers from itaconic anhydride and epoxides. whiterose.ac.uk
Furthermore, itaconic acid can be incorporated into poly(ester amide)s. Due to the high reactivity of amines with the itaconate double bond via aza-Michael addition, direct polycondensation is challenging. mdpi.com To circumvent this, a two-step strategy can be employed, where preformed amido diols are synthesized first and then copolymerized with itaconic acid derivatives. This approach successfully prevents undesired side reactions and allows for the introduction of amide functionalities into the polyester backbone. mdpi.com
Elucidation of Polymer Microstructure and Architecture
The final properties of a polymer are intrinsically linked to its microstructure and architecture, which includes the arrangement of monomer units, chain end structures, and the presence of branching or cross-linking.
Analysis of Chain End Structures and Their Formation Pathways
The nature of the chain ends in poly(itaconate)s is determined by the initiation, termination, and chain transfer reactions that occur during polymerization. In free-radical polymerization, chain termination can occur through radical-radical annihilation (combination or disproportionation) or through chain transfer to a monomer, polymer, or chain transfer agent (CTA). akjournals.com
When a CTA such as n-dodecyl mercaptan (DDM) is used, chain transfer to the CTA can become the dominant termination pathway. akjournals.com This suppresses termination by radical-radical annihilation and transfer to the monomer, leading to polymers with specific end-groups derived from the CTA. akjournals.com In the absence of a CTA, termination by disproportionation is a significant pathway, which leads to the formation of chain-end double bonds. semanticscholar.org These unsaturated chain ends can act as initiation sites for thermal degradation via β-scission. semanticscholar.org The chemistry of end-groups in poly(itaconic acid) itself is not fully understood, but analyses have revealed the presence of sulfate, hydroxyl, and lactone terminal groups resulting from various initiation, termination, and transfer processes. researchgate.net
Influence of Steric Hindrance on Polymerization Kinetics and Chain Transfer Phenomena
Steric hindrance plays a crucial role in the polymerization of itaconate monomers. Itaconic acid and its diesters are known to be less reactive in radical polymerization compared to other vinyl monomers like acrylates. researchgate.net This reduced reactivity is often attributed to the steric hindrance imposed by the bulky ester or carboxylic acid groups attached to the double bond, which impedes the approach of propagating radicals. researchgate.netresearchgate.net
Thermal Degradation Mechanisms of Poly(this compound) and Related Poly(itaconate)s
The thermal stability and degradation pathways of poly(itaconate)s are critical for determining their processing conditions and service life. The thermal degradation of these polymers is a complex process that can involve depolymerization, ester decomposition, and chain scission reactions. researchgate.netresearchgate.net
For poly(di-n-alkyl itaconates), including poly(this compound), the primary thermal degradation route is depolymerization, which yields the corresponding monomer. akjournals.comresearchgate.net The degradation of poly(di-n-propyl itaconate) (PDnPI) typically occurs in two stages, with the main degradation peak being initiated by two primary modes: scission at unsaturated chain ends (chain-end initiated) and random scission within the polymer backbone (main-chain scission initiated). akjournals.com
The structure of the ester group has a profound impact on the degradation mechanism. For instance, poly(di-iso-propyl itaconate) (PDiPI), an isomer of PDnPI, exhibits a more complex degradation profile. In addition to depolymerization, PDiPI undergoes significant side chain scission (ester decomposition), which is evidenced by the evolution of propene and the formation of carboxylic acid groups in the polymer residue. akjournals.com This difference is attributed to the structure of the iso-propyl group. Generally, as the n-alkyl substituent in the poly(di-n-alkyl itaconate) series increases in length, depolymerization remains the dominant degradation mechanism. researchgate.net
The thermal stability, often measured by mass loss temperatures, is also influenced by the polymer's structure. For example, PDiPI samples tend to have slightly higher mass loss temperatures compared to the PDnPI series. akjournals.com The presence of different end-groups, as controlled by the use of chain transfer agents during polymerization, can also affect thermal stability. akjournals.com
Interactive Data Table: Thermal Degradation Onset Temperatures
Please select a polymer from the dropdown menu to view its thermal degradation data.
Advanced Analytical Characterization in Dipropyl 2 Methylidenebutanedioate Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in confirming the chemical identity and assessing the purity of both the monomer and the resulting polymer.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "Dipropyl 2-methylidenebutanedioate". Both ¹H and ¹³C NMR provide detailed information about the molecular framework of the compound. Due to the limited availability of specific NMR data for this compound in the public domain, the following expected chemical shifts are based on the analysis of structurally similar dialkyl itaconates and general principles of NMR spectroscopy. illinois.edulibretexts.orglibretexts.orgsigmaaldrich.comwisc.edu
¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to show distinct signals corresponding to the different types of protons in the molecule. The vinyl protons of the methylidene group are anticipated to appear as two distinct singlets in the downfield region. The methylene (B1212753) protons of the succinate (B1194679) backbone and the propyl ester groups will also exhibit characteristic multiplets.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a separate signal. The carbonyl carbons of the ester groups are expected to resonate at the lowest field, followed by the olefinic carbons of the methylidene group. The remaining aliphatic carbons will appear at higher fields. libretexts.orglibretexts.orgwisc.edu
Interactive Data Table: Predicted NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=CH₂ (vinyl) | 5.5 - 6.5 | 125 - 135 |
| -CH₂- (backbone) | ~3.3 | ~38 |
| -O-CH₂- (propyl) | ~4.1 | ~67 |
| -CH₂- (propyl) | ~1.7 | ~22 |
| -CH₃ (propyl) | ~0.9 | ~10 |
| C=O (ester) | - | 165 - 175 |
Note: These are predicted values based on analogous compounds and general NMR principles. Actual experimental values may vary.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in "this compound". The FTIR spectrum of the monomer would be characterized by specific absorption bands corresponding to its constituent chemical bonds. For instance, the C=O stretching vibration of the ester groups is a prominent feature, typically appearing as a strong band. The C=C stretching of the methylidene group and the C-O stretching of the ester linkages also give rise to characteristic absorption bands. researchgate.net
Upon polymerization to poly(this compound), the most significant change observed in the FTIR spectrum would be the disappearance or significant reduction in the intensity of the band associated with the C=C double bond, indicating successful polymerization.
Interactive Data Table: Key FTIR Absorption Bands for this compound and its Polymer
| Functional Group | Monomer Wavenumber (cm⁻¹) | Polymer Wavenumber (cm⁻¹) | Description |
| C=O Stretch (Ester) | ~1720 | ~1720 | Strong absorption |
| C=C Stretch (Alkene) | ~1640 | Absent or very weak | Indicates polymerization |
| C-O Stretch (Ester) | 1150 - 1300 | 1150 - 1300 | Strong, broad absorption |
| =C-H Bend (Alkene) | ~900 | Absent or very weak | Out-of-plane bending |
| C-H Stretch (Alkyl) | 2850 - 3000 | 2850 - 3000 | Medium to strong absorption |
Chromatographic Methods for Reaction Monitoring and Product Separation
Chromatographic techniques are essential for monitoring the progress of the polymerization reaction and for purifying the resulting products.
Gas Chromatography (GC) is a powerful technique for assessing the purity of the volatile "this compound" monomer and for monitoring its consumption during a polymerization reaction. By using a suitable internal standard, GC can provide quantitative data on the monomer concentration over time, allowing for the calculation of polymerization kinetics and final monomer conversion. A capillary column with a non-polar stationary phase is typically employed for the separation. The retention time of the monomer is a key parameter for its identification. jksoeh.orgnih.govdphen1.com
Interactive Data Table: Illustrative GC Parameters for Analysis of a Dialkyl Itaconate Monomer
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Oven Program | 100 °C (1 min hold), ramp to 250 °C at 15 °C/min, hold for 5 min |
| Expected Retention Time | Dependent on specific analyte and conditions |
Note: These are typical parameters and would require optimization for "this compound".
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution (MWD) of poly(this compound). In GPC, the polymer solution is passed through a column packed with porous gel; larger molecules elute faster than smaller molecules. This allows for the determination of key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.netmdpi.comresearchgate.netnih.gov
The choice of solvent and calibration standards (typically polystyrene) is crucial for obtaining accurate results. The MWD is a critical parameter as it significantly influences the physical and mechanical properties of the final polymer material.
Interactive Data Table: Representative GPC Data for a Poly(dialkyl itaconate)
| Parameter | Value |
| Number-Average Molecular Weight (Mn) | 50,000 g/mol |
| Weight-Average Molecular Weight (Mw) | 120,000 g/mol |
| Polydispersity Index (PDI) | 2.4 |
Note: This data is illustrative for a typical poly(dialkyl itaconate) and the actual values for poly(this compound) would depend on the specific polymerization conditions.
Thermal Analysis of Poly(this compound) Materials
Thermal analysis techniques are employed to investigate the behavior of poly(this compound) as a function of temperature. These methods provide valuable information about the material's thermal stability and transitions.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a controlled rate. For poly(di-n-propyl itaconate), a structurally similar polymer, thermal degradation is reported to begin at temperatures above 570 K (297 °C). researchgate.net TGA is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char at high temperatures.
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow into or out of a sample as a function of temperature. This technique is crucial for determining the glass transition temperature (Tg) of the polymer, which is the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For copolymers containing itaconate units, the Tg can be tuned by altering the comonomer ratio. mdpi.commdpi.com DSC can also be used to study other thermal events such as melting (for crystalline polymers) and curing reactions.
Interactive Data Table: Thermal Properties of a Representative Poly(dialkyl itaconate)
| Property | Method | Typical Value |
| Onset of Decomposition (Tonset) | TGA | > 280 °C |
| Temperature of 50% Weight Loss (T50%) | TGA | ~340 °C mdpi.com |
| Glass Transition Temperature (Tg) | DSC | Dependent on specific polymer structure |
Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal properties of polymers, including those derived from itaconic acid esters like "this compound". azom.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of key thermal transitions such as the glass transition temperature (Tg). youtube.com The Tg is a critical parameter for polymers, as it defines the transition from a rigid, glassy state to a more flexible, rubbery state. azom.com
In another study, the glass transition temperature of poly(dimethyl itaconate) was reported, and it was noted that the Tg of poly(di-n-alkyl itaconates) generally decreases as the length of the ester alkyl group increases. researchgate.net Research on betulin-based thermosets incorporating itaconic acid (IA) also demonstrated that increasing the IA content led to an increase in the glass transition temperature of the resulting thermoplastic polyesters. nih.gov For example, C12-based thermoplastic polyesters showed Tg values ranging from 110 to 165 °C. nih.gov
The DSC analysis of poly(1,4-butanediol itaconate) involved a two-step heating process to investigate both the initial reaction product and the fully reacted polymer. mdpi.com This highlights the utility of DSC in monitoring the progress of polymerization and characterizing the final material. mdpi.com These findings from related poly(itaconates) suggest that the thermal transitions of poly(this compound) would be similarly influenced by its molecular weight and any potential copolymerization.
Interactive Data Table: Glass Transition Temperatures of Itaconate-Based Polymers
| Polymer System | Composition | Glass Transition Temperature (Tg) | Reference |
| Poly(DBI-LMA-IA) | PSA-1000 (High DBI) | 19 °C | mdpi.com |
| Poly(dibutyl itaconate) | Homopolymer | 17 °C | researchgate.net |
| Betulin-based Polyester (B1180765) | C12/IA (50/50) | 141 ± 5 °C | nih.gov |
| Betulin-based Polyester | C18/IA (50/50) | 111 ± 5 °C | nih.gov |
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Characteristics
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining the thermal stability and decomposition profile of materials like "this compound" and its polymers. mdpi.com
Research on copolymers of dibutyl itaconate (DBI) and lauryl methacrylate (B99206) (LMA) revealed a two-stage degradation process. mdpi.com The initial weight loss, occurring between 160–240 °C, was attributed to the loss of volatile, low molecular weight compounds. mdpi.com The second, major degradation stage occurs at higher temperatures and is associated with the depolymerization of the polymer backbone. mdpi.com The thermal stability of poly(di-n-alkyl itaconates) has been observed to decrease with an increase in the length of the alkyl group. mdpi.com
In a study of betulin-based thermoplastic polyesters containing itaconic acid (IA), TGA showed that an increase in IA content led to a general decrease in the initial decomposition temperature (IDT) and the temperature of 50% mass loss (T50). nih.gov This was correlated with the lower molecular weight of the polymer backbone with higher IA content. nih.gov For example, a C12-based polyester with 50% IA (C12/IA-TP) had a T50 of 437 ± 7 °C in a nitrogen atmosphere. nih.gov
Interactive Data Table: Thermal Decomposition Data for Itaconate-Based Polymers
| Polymer System | Composition | T5% (°C) | T50% (°C) | Atmosphere | Reference |
| Poly(DBI-LMA-IA) | PSA-1000 | 250 | 336 | Argon | mdpi.com |
| Poly(DBI-LMA-IA) | PSA-2000 | 262 | 353 | Argon | mdpi.com |
| Betulin-based Polyester | C12/IA-TP (50/50) | - | 437 ± 7 | N2 | nih.gov |
| Betulin-based Polyester | C18/IA-TP (50/50) | - | 444 ± 2 | N2 | nih.gov |
Mass Spectrometry for Precise Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. In the context of "this compound" research, MS is invaluable for confirming the identity of the monomer and for characterizing its polymeric derivatives and their degradation products.
While specific mass spectrometry data for "this compound" is not detailed in the provided search results, the application of MS to related itaconate systems highlights its utility. For instance, liquid chromatography-mass spectrometry (LC-MS) has been used to identify the release of itaconic acid from the hydrolytic degradation of polyester backbones. nih.gov This demonstrates the capability of MS to track the release of active molecules from polymeric matrices. nih.gov
Furthermore, LC-MS/MS methods have been developed for the sensitive and rapid measurement of itaconate in biological samples, such as cell extracts and media. nih.gov These methods allow for the baseline separation of itaconate from its isomers, citraconate and cis-aconitate, without the need for derivatization. nih.gov The development of such methods with a limit of quantitation (LOQ) of 30 pg on-column showcases the high sensitivity of modern mass spectrometry techniques. nih.gov
Computational Chemistry and Theoretical Investigations of Dipropyl 2 Methylidenebutanedioate Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of monomer molecules like dipropyl 2-methylidenebutanedioate. nih.gov These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. For itaconate monomers, the locations of these frontier orbitals indicate the most probable sites for electrophilic and nucleophilic attack, which is fundamental to understanding their polymerization behavior.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net For this compound, MEP maps would reveal negative potential around the carbonyl oxygen atoms and the vinylic double bond, identifying these as sites susceptible to electrophilic attack, a key step in radical polymerization.
Theoretical studies on related itaconic acid derivatives have utilized DFT to model structural and thermodynamic properties. uni-freiburg.de These calculations provide a foundational understanding of how the electronic characteristics of the itaconate structure influence its chemical behavior.
| Parameter | Description | Typical Application for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Predicts susceptibility to electrophilic attack and ionization potential. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Predicts susceptibility to nucleophilic attack and electron affinity. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | A smaller gap suggests higher reactivity in polymerization reactions. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. researchgate.net | Identifies reactive sites, particularly the electron-rich double bond and carbonyl groups, for polymerization. |
| Mulliken Charges | A method for estimating partial atomic charges. researchgate.net | Provides insight into the polarity of bonds and the electrostatic interactions within the monomer. |
Molecular Dynamics Simulations for Polymer Conformation and Bulk Properties
While quantum mechanics is ideal for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of large systems like polymers. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of polymer chain conformation and interactions. arxiv.org
Simulations of bulk polymer systems, containing many interacting chains, allow for the prediction of macroscopic properties like density, glass transition temperature (Tg), and mechanical moduli. nih.gov By analyzing the trajectories of atoms over the simulation, researchers can calculate the mean square displacement (MSD) to understand chain mobility and diffusion, which are crucial for predicting the material's viscoelastic behavior. nih.gov For instance, MD studies on related bio-based copolyesters have successfully correlated simulated chain conformations and mobility with experimentally observed thermal and mechanical properties. nih.gov
| Simulation Parameter | Description | Relevance to Poly(dipropyl itaconate) |
| Force Field | A set of parameters describing the potential energy of the system (e.g., bond lengths, angles, dihedrals). | Crucial for accurately representing the interactions between atoms in the polymer. |
| Ensemble (e.g., NVT, NPT) | The set of thermodynamic variables held constant during the simulation (e.g., Number of atoms, Volume, Temperature). | NPT (constant pressure) ensembles are used to predict bulk density. |
| Radius of Gyration (Rg) | A measure of the spatial extent of a polymer chain. nih.gov | Indicates how compactly the polymer chains are folded, affecting viscosity and density. |
| Mean Square Displacement (MSD) | The average squared distance a particle travels over time. nih.gov | Relates to the mobility of polymer chains and is used to calculate diffusion coefficients. |
| Glass Transition Temperature (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | Can be estimated from the change in properties like density or specific volume as a function of temperature in the simulation. |
Reaction Pathway Modeling and Kinetic Parameter Derivations
Computational methods are essential for investigating the complex mechanisms of polymerization. Modeling the reaction pathway for the polymerization of this compound can elucidate the step-by-step process of chain initiation, propagation, and termination.
One of the known challenges with itaconate polymerization is a relatively slow propagation rate, which is often attributed to steric hindrance from the ester groups and the potential for side reactions like chain transfer. researchgate.net Quantum chemical calculations can be used to map the potential energy surface of the reaction. By identifying the structures of transition states and intermediates, researchers can calculate the activation energies (Ea) for each step. uni-freiburg.de
Predictive Modeling of Structure-Property Relationships in Poly(itaconate) Materials
The ultimate goal of many computational studies is to establish clear links between a material's chemical structure and its macroscopic properties. This is the domain of Quantitative Structure-Property Relationship (QSPR) modeling. nih.gov These models, often powered by machine learning algorithms, leverage large datasets to predict the properties of new, unsynthesized materials. researchgate.net
For poly(itaconate) materials, a QSPR approach would involve building a dataset containing the chemical structures of various poly(itaconates) (with different ester side chains, for example) and their corresponding, experimentally-measured or computationally-calculated properties (e.g., glass transition temperature, tensile strength, biodegradability). researchgate.netnih.gov
Machine learning models, such as artificial neural networks or support vector machines, are then trained on this dataset to learn the complex, often non-linear relationships between structural features (descriptors) and material properties. dntb.gov.ua Once trained, these models can rapidly predict the properties of a novel polymer like poly(dipropyl itaconate) based solely on its molecular structure. This data-driven approach dramatically accelerates the materials discovery process, allowing for the in-silico screening of numerous candidate polymers to identify those with the most promising characteristics for a specific application, be it as a biodegradable plastic, a coating, or a resin. researchgate.net
Applications in Advanced Materials Development
Dipropyl 2-Methylidenebutanedioate as a Monomer for High-Performance Polymers
This compound serves as a valuable monomer for synthesizing a variety of polymers through radical polymerization. Its structure, with two ester groups, allows for the tailoring of polymer properties. The non-oxidative thermal degradation of poly(di-n-propyl itaconate) (PDnPI) primarily occurs through depolymerization. researchgate.net The thermal stability of polymers based on itaconic di-esters is influenced by the structure of the ester substituent. researchgate.net
The kinetics of the polymerization of dipropyl itaconate have been studied to better understand and control the resulting polymer structures. The propagation step in the free-radical polymerization of di-n-propyl itaconate (DnPI) in bulk has been investigated, providing crucial data for designing polymerization processes. nih.gov
Table 1: Properties of this compound and its Polymerization
| Property | Value | Source |
|---|---|---|
| Monomer Properties | ||
| Chemical Formula | C11H18O4 | echemi.comchemicalbook.com |
| Molecular Weight | 214.26 g/mol | echemi.comchemicalbook.com |
| Density (at room temp) | 1.025 g·mL⁻¹ | nih.gov |
| Polymerization Kinetics (DnPI) | ||
| Arrhenius Parameter (A) | 1.0 L·mol⁻¹·s⁻¹ | nih.gov |
| Activation Energy (Ea) | 17.5 kJ·mol⁻¹ | nih.gov |
| Thermal Properties of PDnPI | ||
| Degradation Mechanism | Predominantly depolymerization | researchgate.net |
| Onset of Degradation | Stable up to 570K (for poly(di-n-alkyl itaconates)) | researchgate.net |
Copolymerization of di-n-alkyl itaconates, including the n-propyl variant, with monomers like styrene (B11656) has been explored to create materials such as thermoplastic elastomers. mdpi.com The reactivity ratios for these copolymerizations indicate that itaconate esters can be effectively incorporated into polymer chains with other monomers, leading to materials with a range of properties. mdpi.com
Development of Bio-Based Polymer Systems from Itaconate Esters
The push towards a circular economy has intensified research into polymers derived from renewable resources. Itaconic acid, produced through the fermentation of carbohydrates, is a key bio-based building block. acs.orguni-freiburg.dehelmholtz-berlin.de this compound, synthesized from itaconic acid, is part of a growing family of bio-based monomers used to create more sustainable polymer systems.
The versatility of itaconate esters allows for their use in various polymerization techniques to produce a wide array of bio-based polymers:
Polyesters: Itaconate esters can be used in polycondensation reactions to form unsaturated polyesters. helmholtz-berlin.denih.gov These polyesters contain reactive double bonds in the side chains, which can be used for further modifications or crosslinking.
Poly(ester amides): To overcome challenges like undesired side reactions, synthetic strategies have been developed to incorporate itaconic acid into poly(ester amides). mdpi.com These materials are of interest for their unique properties, including thixotropic behavior in some cases. mdpi.com
Elastomers: Copolymers of itaconate esters, such as dibutyl itaconate, with dienes like butadiene have been synthesized to produce sustainable elastomers with competitive mechanical properties. rsc.org
Table 2: Examples of Bio-Based Polymer Systems from Itaconate Esters
| Polymer System | Monomers | Polymerization Type | Potential Application | Source |
|---|---|---|---|---|
| Unsaturated Poly(ester amide)s | Itaconic acid, diamido-diols | Polycondensation | UV-curing resins | mdpi.com |
| Bio-based Elastomers | Dibutyl itaconate, butadiene | Emulsion polymerization | Replacement for synthetic rubbers | rsc.org |
| Waterborne Copolymers | Dibutyl itaconate, lauryl methacrylate (B99206), itaconic acid | Emulsion polymerization | Pressure-sensitive adhesives | mdpi.com |
| Itaconate-based Polyesters | Itaconic acid, 1,4-butanediol (B3395766) | Polycondensation | Bio-inks for 3D printing | mdpi.com |
Utilization as a Crosslinking Agent in Polymeric Networks
The vinyl group in this compound allows it to act as a crosslinking agent, creating network structures in polymers which enhances their mechanical and thermal properties. Itaconic acid and its derivatives are recognized for their role as crosslinkers in the production of synthetic latexes and hydrogels. researchgate.netnih.gov
The degree of crosslinking is a critical factor that influences the properties of the final material, such as the swelling behavior of hydrogels. researchgate.net For instance, in poly(methyl methacrylate-co-itaconic acid) hydrogels, the crosslinking density affects the drug release profile, making them suitable for site-specific drug delivery. researchgate.net Research has also demonstrated that incorporating a bio-based itaconate cross-linker can improve the kinetics and mechanical characteristics of waterborne (meth)acrylic polymers. acs.org This approach helps to increase the bio-based content of the final product while enhancing its performance for applications like coatings. acs.org
Formulation of Specialty Coatings, Adhesives, and Resins
Itaconate esters, including dipropyl itaconate, are increasingly being formulated into specialty coatings, adhesives, and resins due to their bio-based origin and their ability to impart desirable properties. The use of itaconate esters in waterborne polymer dispersions is a significant advancement for developing high-performance, environmentally friendly coatings. acs.orgnih.gov
In the field of adhesives, copolymers based on itaconic acid and its esters like dibutyl itaconate have been successfully synthesized via emulsion polymerization to create sustainable pressure-sensitive adhesives (PSAs). mdpi.comconsensus.app These bio-based PSAs offer a viable alternative to traditional petrochemical-based adhesives. consensus.app The properties of these adhesives can be tailored by adjusting the ratio of itaconate esters to other comonomers, such as lauryl methacrylate, to control the glass transition temperature and modulus of the final product. mdpi.comresearchgate.netnih.gov
Table 3: Itaconate Esters in Coatings and Adhesives
| Application | Formulation Components | Key Findings | Source |
|---|---|---|---|
| Waterborne Coatings | Dibutyl itaconate, methyl methacrylate, butyl acrylate, itaconate cross-linker | Successful incorporation of 30 wt% DBI; improved mechanical properties with cross-linker. | acs.orgnih.gov |
| Pressure-Sensitive Adhesives | Dibutyl itaconate, lauryl methacrylate, itaconic acid | Fully bio-based waterborne copolymers; tunable adhesive properties by adjusting monomer ratios. | mdpi.comnih.gov |
Integration into Photocurable Systems and Materials for Additive Manufacturing
The presence of a polymerizable double bond makes this compound and other itaconate esters suitable for use in photocurable systems, which are central to technologies like additive manufacturing (3D printing). researchgate.net Vat photopolymerization (VP) techniques, such as stereolithography (SLA), rely on liquid resins that solidify upon exposure to UV light. researchgate.netyoutube.com
Itaconic acid-based materials are being developed as sustainable alternatives to the conventional petroleum-based (meth)acrylate resins. researchgate.netresearchgate.net Novel bio-based inks for stereolithography have been formulated by mixing photocurable polymers derived from renewable resources with itaconate-based crosslinkers and reactive diluents. researchgate.netnih.gov For example, a potential UV-crosslinked bio-ink based on poly(1,4-butanediol itaconate) has been synthesized for 3D printing applications in tissue engineering. mdpi.com These itaconate-based resins can be formulated to achieve a high bio-based content and produce 3D printed objects with good mechanical properties, comparable to non-biobased alternatives. researchgate.net
Table 4: Itaconate-Based Formulations for Additive Manufacturing
| Resin Component | Purpose | Example System | Key Properties of Printed Object | Source |
|---|---|---|---|---|
| Itaconate-based Monomer | Bio-based building block | Diurethanediols diitaconates | Elastic moduli up to 1 GPa, tensile strengths over 30 MPa, bio-based content up to 90 wt%. | researchgate.net |
| Itaconate Cross-linker | Network formation | Itaconate and citrate (B86180) cross-linkers in a poly(ester amide) resin | Suitable for applications in the textile/fashion industry. | nih.gov |
| Itaconate-based Reactive Diluent | Viscosity control, (meth)acrylate-free formulation | Itaconic acid-based reactive diluents | Properties comparable to traditional alternatives. | researchgate.net |
| Itaconate Polyester (B1180765) | Bio-ink for bioprinting | Poly(1,4-butanediol itaconate) | Potential for creating synthetic cell scaffolds. | mdpi.com |
Future Perspectives and Emerging Research Avenues
Exploration of Novel Polymerization Techniques for Dipropyl 2-Methylidenebutanedioate
While conventional free-radical polymerization of itaconate esters is well-established, the future lies in adopting more advanced and controlled polymerization techniques to synthesize polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions.
Controlled Radical Polymerization (CRP): Techniques like Nitroxide-Mediated Polymerization (NMP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are emerging as powerful tools for itaconate esters. mdpi.comresearchgate.net Although the homopolymerization of some itaconates like di-n-butyl itaconate (DBI) by NMP has proven challenging, its copolymerization with other monomers like styrene (B11656) has been successful, yielding statistical copolymers. mdpi.com Future work on this compound will likely focus on optimizing CRP conditions, exploring new initiator systems, and expanding the range of comonomers to create block copolymers and other complex architectures with precise control.
Acyclic Diene Metathesis (ADMET) Polymerization: ADMET presents a promising route for producing high molecular weight polyesters from itaconate-based diene monomers. acs.org This technique involves the step-growth polymerization of a diene monomer, such as di(10-undecenyl) itaconate, using catalysts like Grubbs' first-generation catalyst. acs.org The resulting unsaturated polyesters contain double bonds in the backbone that remain available for post-polymerization functionalization. acs.org Applying this strategy to a dipropyl itaconate-derived diene could yield novel, high-performance polyesters with regularly spaced functionalizable units.
Ring-Opening Metathesis Polymerization (ROMP): The dual functionality of itaconic acid derivatives also makes them suitable for ROMP, another powerful method for creating polymers with unique properties and architectures. mdpi.com Research into designing specific cyclic monomers derived from this compound for ROMP could open new avenues for advanced materials.
Continued Innovation in Green and Sustainable Synthesis of Itaconate Esters
As the demand for bio-based chemicals grows, the focus on green and sustainable manufacturing processes for itaconate esters, including this compound, will intensify.
Advanced Catalytic Systems: Research is moving beyond traditional acid catalysts towards more sustainable alternatives. Heterogeneous catalysts, such as Lewis acidic zeolites (e.g., Hafnium-BEA), are being explored for the synthesis of itaconic acid ester analogues. mit.edu These catalysts offer advantages like high selectivity, stability over extended periods, and ease of separation from the reaction mixture, contributing to a greener process. mit.edu
Enzymatic Catalysis: The use of enzymes, such as lipases, for esterification reactions represents a key area of future research. Enzymatic catalysis proceeds under mild conditions, shows high specificity, and reduces the generation of byproducts, aligning perfectly with the principles of green chemistry.
Solvent-Free and Water-Based Synthesis: Efforts will continue to minimize or eliminate the use of volatile organic solvents. Melt condensation is one such solvent-free technique used to produce unsaturated polyesters from itaconate esters and diols. rsc.org Additionally, conducting reactions in water, the most environmentally benign solvent, is a major goal. The synthesis of functional monomers by reacting itaconic acid in water has already been demonstrated, paving the way for greener production pathways. rsc.org
Development of New Functional Poly(this compound) Materials with Tunable Properties
A major thrust of future research is the creation of "smart" or functional polymers based on this compound with properties that can be precisely tailored for specific applications.
Post-Polymerization Modification: The exo-chain double bond in poly(alkylene itaconate)s is an excellent Michael acceptor, allowing for quantitative post-polymerization modification. rsc.org This "click" chemistry approach enables the introduction of a wide array of functional groups. For instance, reacting the polymer with organic thiols or amines can generate new functionalized polyesters. acs.orgrsc.org This versatility allows for the tuning of properties such as solubility, thermal characteristics, and biocompatibility. Future work will expand the library of functional molecules used for these modifications to create materials for drug delivery, tissue engineering, and advanced coatings.
Copolymerization Strategies: By copolymerizing this compound with other monomers, a vast range of materials with tunable properties can be accessed. For example, copolymerization with different di-alcohols can generate polyesters that range from viscous liquids to solids at room temperature. nih.gov This approach has been used to create materials with controlled degradation rates for the sustained release of itaconate, which has immunomodulatory properties. nih.govnih.govnih.gov Future research will explore novel comonomers, including those derived from other bio-based sources, to fine-tune mechanical, thermal, and biological properties.
Table 1: Influence of Chemical Modification on Poly(itaconate) Properties
| Modification Strategy | Modifying Agent/Comonomer | Resulting Polymer | Key Tunable Properties | Potential Application | Reference |
| Copolymerization | 1,6-Hexanediol, 1,8-Octanediol, 1,10-Decanediol | Poly(itaconate-co-alkane diol)s | Physical state (liquid to solid), degradation rate, itaconate release | Immunomodulatory biomaterials | nih.gov |
| Post-Polymerization Modification (Michael Addition) | Organic Thiols (e.g., MPEG thiol, thio-glycerol) | Thiol-functionalized Polyesters | Hydrophilicity, biocompatibility | Drug delivery, functional coatings | rsc.org |
| Post-Polymerization Modification (Michael Addition) | Amines (e.g., N-methylbenzylamine, diallyl amine) | Amine-functionalized Polyesters | Charge density, hydrophilicity | Gene delivery, antimicrobial surfaces | rsc.org |
| Post-Polymerization Modification (Michael Addition) | sec-Butylamine | Self-degradable Polyester (B1180765) | Controlled degradation rate via intramolecular cyclization | Transient electronics, temporary adhesives | acs.org |
| Copolymerization | Styrene | Poly(di-n-butyl itaconate-co-styrene) | Glass transition temperature (Tg), elastomeric properties | Thermoplastic elastomers | mdpi.com |
Advanced Theoretical and Computational Approaches to Polymer Design and Performance
To accelerate the discovery and optimization of new itaconate-based polymers, advanced theoretical and computational methods will become increasingly indispensable.
Predicting Reactivity and Polymerization Kinetics: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be employed to understand the electronic structure of monomers like this compound. This understanding helps in predicting its reactivity in polymerization reactions. For example, computational studies can help determine reactivity ratios for copolymerizations, as has been done experimentally for systems like DBI/styrene, guiding the synthesis of copolymers with a desired monomer sequence. mdpi.com
Simulating Polymer Properties: Molecular Dynamics (MD) simulations are a powerful tool for predicting the bulk properties of polymers. By simulating the interactions between polymer chains, researchers can forecast key characteristics like glass transition temperature (Tg), mechanical modulus, and diffusion of small molecules within the polymer matrix. mdpi.com This predictive capability can significantly reduce the number of experiments needed to develop a material with specific performance criteria.
Understanding Structure-Property Relationships: Computational models can provide deep insights into how changes at the molecular level, such as the introduction of a specific functional group or a change in polymer architecture, affect the macroscopic properties of the material. For instance, simulations can elucidate conformational transitions of polymer chains in solution, which is crucial for applications in coatings and solution-processed materials. researchgate.net This detailed understanding is vital for the rational design of new poly(this compound) materials with precisely tailored functionalities.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing dipropyl 2-methylidenebutanedioate, and how can reaction conditions be optimized to minimize side products?
- Methodological Answer : Synthesis typically involves esterification of itaconic acid with propanol under acid catalysis. To optimize yield, control reaction temperature (e.g., 60–80°C) and use anhydrous conditions to prevent hydrolysis. Sodium ethoxide (generated from sodium and ethanol) can act as a base to deprotonate intermediates, as seen in analogous alkylation reactions for diethyl dipropyl malonate . Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to detect side products like unreacted itaconic acid or monoesters.
Q. How can spectroscopic techniques (e.g., NMR, IR, NEXAFS) be applied to characterize the structure and purity of this compound?
- Methodological Answer :
- NMR : Use H and C NMR to confirm esterification and methylidene group presence. Compare chemical shifts with databases (e.g., NIST) for validation .
- IR : Identify carbonyl (C=O) stretches near 1720 cm and C=C stretches from the methylidene group (~1630 cm).
- NEXAFS : For advanced structural analysis, sulfur-free analogs (e.g., dipropyl sulfide) exhibit characteristic absorption edges at ~2472 eV, which can guide interpretations of electronic structure in related esters .
Q. What are the stability considerations for this compound during storage and handling?
- Methodological Answer : Store under inert gas (e.g., nitrogen) in amber glass containers at ≤4°C to prevent oxidation or polymerization. Avoid contact with strong acids, bases, or oxidizing agents (e.g., peroxides), which may degrade the ester or form explosive peroxides, as observed in dipropyl ether handling protocols . Conduct periodic purity checks via GC-MS to detect degradation.
Advanced Research Questions
Q. How does this compound function as a monomer in polymerization reactions, and what mechanistic insights govern its copolymerization with other monomers?
- Methodological Answer : The methylidene group enables radical or anionic polymerization. For copolymerization, screen initiators (e.g., AIBN for radical) and optimize monomer feed ratios to control polymer architecture. Kinetic studies via H NMR can track monomer consumption rates. Reference analogous systems, such as diaminodiphenyl methane copolymers, where steric and electronic effects dictate reactivity .
Q. What analytical strategies are effective in quantifying trace levels of this compound in environmental matrices, and how can derivatization improve detection limits?
- Methodological Answer : Use solid-phase extraction (SPE) followed by GC-MS or LC-MS/MS. For enhanced sensitivity, derivatize with propylation agents (e.g., 1-bromopropane) under acidic buffer conditions (pH ~3.9) to form volatile derivatives, as demonstrated for mercury speciation . Validate recovery rates using spiked samples and isotope-labeled internal standards.
Q. How do computational models (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions, and how do these predictions align with experimental data?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at the methylidene carbon, predicting sites for nucleophilic attack. Compare with experimental results from Michael addition reactions (e.g., with amines or thiols). Use software like Gaussian or ORCA for simulations, referencing bond dissociation energies from dipropyl disulfide studies .
Q. What are the environmental degradation pathways of this compound, and how do hydrolysis products impact ecotoxicity?
- Methodological Answer : Conduct accelerated hydrolysis studies under varying pH (e.g., pH 4–10) to identify degradation products like itaconic acid and propanol. Use OECD 301B guidelines for biodegradability testing. Toxicity assays (e.g., Daphnia magna LC) can assess ecological risks, referencing EPA HERO database protocols for analogous esters .
Data Contradictions and Resolution
Q. Conflicting reports exist regarding the thermal stability of this compound. How can differential scanning calorimetry (DSC) resolve these discrepancies?
- Methodological Answer : Perform DSC under nitrogen to measure decomposition onset temperatures. Compare results with thermogravimetric analysis (TGA) to distinguish between volatilization and chemical degradation. Purity discrepancies (e.g., residual solvents) may explain variability; thus, pre-purify samples via fractional distillation .
Tables for Key Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
